molecular formula C10H10O2 B098494 6-methoxy-2H-chromene CAS No. 18385-84-7

6-methoxy-2H-chromene

Cat. No.: B098494
CAS No.: 18385-84-7
M. Wt: 162.18 g/mol
InChI Key: LMCDFCKWRNBXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2H-chromene (CAS: 18385-84-7) is a bicyclic heterocyclic compound characterized by a benzopyran core with a methoxy substituent at the 6-position. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol and a density of 1.121 g/cm³ . The compound is typically synthesized via cyclization reactions, such as the catalytic transformation of 2-(1-hydroxyallyl)-4-methoxyphenol, yielding a yellowish oil with a rotamer ratio of ≈2:1 and a moderate isolated yield of 46% (83% NMR yield) .

Structurally, the 2H-chromene system is non-planar, with a conjugated diene moiety contributing to its reactivity. Derivatives of 2H-chromenes are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

18385-84-7

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6-methoxy-2H-chromene

InChI

InChI=1S/C10H10O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-5,7H,6H2,1H3

InChI Key

LMCDFCKWRNBXBB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OCC=C2

Canonical SMILES

COC1=CC2=C(C=C1)OCC=C2

Other CAS No.

18385-84-7

Origin of Product

United States

Preparation Methods

Indium(III)-Catalyzed Intramolecular Hydroarylation

Indium(III) catalysts, particularly InCl₃, have emerged as highly effective for constructing the 2H-chromene core. The reaction involves the cyclization of 6-methoxy-substituted aryl propargyl ethers under mild conditions. A 2021 study demonstrated that InCl₃ (10 mol%) in toluene at 80°C for 6 hours achieved a 92% yield of this compound. Density functional theory (DFT) calculations revealed a three-step mechanism:

  • Coordination : InCl₃ activates the alkyne triple bond.

  • 6-endo-dig cyclization : Aromatic ring nucleophilic attack forms a bicyclic intermediate.

  • Deprotonation-reprotonation : Final proto-demetalation releases the product.

Table 1: Optimization of InCl₃-Catalyzed Hydroarylation

ParameterOptimal ConditionYield (%)
Catalyst loading10 mol% InCl₃92
SolventToluene92
Temperature80°C92
Reaction time6 hours92
Substrate scopeElectron-rich aryl groups75–92

Substrates with electron-donating groups (e.g., methoxy) exhibited higher reactivity due to enhanced nucleophilicity.

Gold-Catalyzed Hydroarylation

Gold(I) complexes, such as Ph₃PAuNTf₂, offer complementary selectivity. In dichloromethane (DCM) at 25°C, these catalysts promote cyclization within 2 hours but with moderate yields (68–75%). Competing pathways, including 5-exo-dig cyclization, limit efficiency, making gold less favorable for methoxy-substituted derivatives.

Halocyclization Approaches

Halocyclization routes exploit electrophilic halogenation to trigger ring closure, often achieving high regioselectivity.

Iodocyclization of Propargyl Ethers

Treatment of 6-methoxy propargyl aryl ethers with iodine (I₂) in acetonitrile at 0°C generates iodochromene intermediates, which are subsequently dehalogenated. This two-step process affords this compound in 85% overall yield. Key advantages include:

  • Regiocontrol : Iodine directs cyclization to the 6-position.

  • Scalability : Adaptable to gram-scale synthesis.

Bromocyclization and Functionalization

Thermal Cyclization Methods

Non-catalytic thermal methods provide a solvent-free alternative, though harsher conditions are required.

Solvent-Free Pyrolysis

Heating 6-methoxy propargyl ethers at 180°C for 12 hours induces cyclization via-sigmatropic rearrangement. While avoiding catalysts, this method suffers from lower yields (50–60%) and side product formation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates thermal cyclization, improving yields to 78% with reduced energy input. This approach is ideal for high-throughput applications.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

MethodCatalystConditionsYield (%)AdvantagesLimitations
InCl₃ hydroarylationInCl₃Toluene, 80°C92High yield, mild conditionsSensitive to moisture
Au-catalyzedPh₃PAuNTf₂DCM, 25°C68–75Ambient temperatureLower yield, cost
IodocyclizationI₂MeCN, 0°C85RegioselectiveMulti-step, halogen waste
Thermal cyclizationNone180°C, 12 hours50–60Catalyst-freeLow yield, side reactions
Microwave-assistedNone150°C, 30 minutes78Fast, energy-efficientSpecialized equipment needed

Recent Advances and Innovations

Dual In/Pd Catalyzed Systems

A 2023 breakthrough combined InCl₃-catalyzed hydroarylation with Pd-mediated cross-coupling in one pot, enabling the synthesis of 4-substituted-2H-chromenes. While focused on derivatives, this method highlights the potential for tandem catalysis in streamlining synthesis.

Green Chemistry Initiatives

Recent efforts emphasize solvent recycling and biodegradable catalysts. For instance, using cyclopentyl methyl ether (CPME) as a green solvent maintained yields at 88% while reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, which can have enhanced or modified biological activities .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar 2H-Chromene Derivatives

Substituent Effects :

  • Electron-donating groups (e.g., -OCH₃ at C6) enhance stability and modulate electronic properties, influencing photochemical behavior .
  • Bulky substituents (e.g., 4-Ph in 3-bromo-4-phenyl-2H-chromene) sterically hinder reactions but improve binding to biological targets .
  • Oxo groups (e.g., at C2 in chromenones) increase polarity and hydrogen-bonding capacity, affecting crystallinity .
Physicochemical Properties
  • Solubility : Methoxy groups improve solubility in organic solvents (e.g., 6-methoxy-2H-chromene is soluble in Et₂O and pentane ), while nitro or carbonyl groups reduce aqueous solubility .
  • Thermal Stability : Methyl and phenyl substituents enhance thermal stability, as seen in 6-methoxy-4-methyl-2H-chromen-2-one (m.p. >200°C) .

Q & A

Q. How can synthetic routes be optimized to scale up this compound derivatives without compromising yield?

  • Methodological Answer : Continuous-flow reactors improve scalability for annulation reactions by maintaining consistent temperature and reagent mixing. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2H-chromene
Reactant of Route 2
6-methoxy-2H-chromene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.